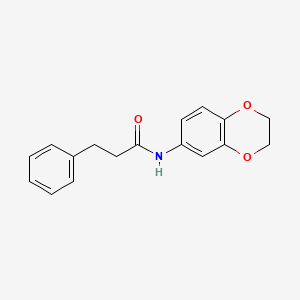![molecular formula C18H17N3O2S B5889106 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5889106.png)
2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells, and its inhibition has shown promising results in the treatment of B cell malignancies.
作用機序
2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole selectively binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key enzyme in the B cell receptor signaling pathway, and its inhibition leads to impaired B cell activation and survival. This compound also inhibits downstream signaling pathways, such as NF-κB and AKT, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies, both as a single agent and in combination with other chemotherapeutic agents. It also has a favorable safety profile, with no significant toxicity observed in animal studies. This compound has been shown to inhibit BTK activity and impair B cell receptor signaling, leading to decreased proliferation and survival of B cells. This has potential therapeutic implications for the treatment of B cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
実験室実験の利点と制限
2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a favorable safety profile, with no significant toxicity observed in animal studies. This compound also has potent antitumor activity in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is that it has only been studied in preclinical models, and its efficacy and safety in humans have not yet been established.
将来の方向性
There are several potential future directions for research on 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole. One area of interest is the development of combination therapies that include this compound and other chemotherapeutic agents. Preclinical studies have shown that this compound has synergistic effects with other drugs, such as venetoclax and lenalidomide. Another area of interest is the evaluation of this compound in clinical trials for the treatment of B cell malignancies. Phase I clinical trials have been initiated to evaluate the safety and efficacy of this compound in patients with relapsed or refractory B cell lymphoma. Finally, there is potential for the development of this compound analogs with improved potency and selectivity for BTK.
合成法
The synthesis of 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole involves several steps, starting with the reaction of 2-bromo-1H-indole with 2-thiophenecarboxylic acid. The resulting compound is then reacted with N,N-dimethylformamide dimethyl acetal, followed by treatment with piperazine to yield the final product. The synthesis of this compound has been optimized to improve yields and purity, and it is now available for research use.
科学的研究の応用
2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been extensively studied for its potential therapeutic applications in B cell malignancies. Preclinical studies have shown that this compound inhibits BTK activity and impairs B cell receptor signaling, leading to decreased proliferation and survival of B cells. In vivo studies using animal models of B cell lymphoma have demonstrated significant antitumor activity of this compound, both as a single agent and in combination with other chemotherapeutic agents.
特性
IUPAC Name |
[4-(1H-indole-2-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(15-12-13-4-1-2-5-14(13)19-15)20-7-9-21(10-8-20)18(23)16-6-3-11-24-16/h1-6,11-12,19H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOVHBOHQZAMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5889031.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5889039.png)
![N-[2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5889045.png)

![N-(2-ethyl-6-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5889072.png)

![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B5889091.png)

![methyl 1-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5889111.png)

![cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5889129.png)

![2-({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5889140.png)
